1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine: is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine skeleton bound to a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multi-step organic reactions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the reduction of nitro groups to amines, followed by cyclization and functionalization to introduce the piperidine ring .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve large-scale hydrogenation and cyclization reactions. These processes are optimized for high yield and purity, using catalysts and reaction conditions that are scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for understanding the interaction of similar molecules with biological targets .
Medicine: Its structure is similar to that of known pharmaceuticals, making it a valuable scaffold for drug design .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid known for its antiproliferative and antimetastatic effects.
Uniqueness: 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the aromatic ring and the presence of both amino and nitro groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse biological activities .
Properties
Molecular Formula |
C13H20N4O2 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C13H20N4O2/c1-15(2)10-5-7-16(8-6-10)11-3-4-13(17(18)19)12(14)9-11/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI Key |
DIHXRUZRQOFKST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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